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‘ Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorobenzene

Cat. No- B1583815

An In-Depth Technical Guide to the Chemical Properties of 1-tert-Butyl-4-chlorobenzene

Introduction

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. |
pattern, featuring a sterically bulky electron-donating group (tert-butyl) and an electron-withdrawing, ortho-, para-directing halogen (chlorine), imparts
physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a co
of its synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a tert-butyl group and a chlorine atom, respective
group, with its tetrahedral carbon, introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent reac
atom influences the electronic properties of the aromatic ring through inductive electron withdrawal and resonance electron donation.

Table 1: Physicochemical Properties of 1-tert-Butyl-4-chlorobenzene

Property Value Source
CAS Number 3972-56-3 [1][2]
Molecular Formula C1oH13Cl [1][2][3]
Molecular Weight 168.66 g/mol [1][2]
Appearance White solid below 36°C, colorless liquid above [4][5]
Melting Point 36 °C [4]
Boiling Point 211 °C (at 760 mmHg) [4]
Flash Point 85°C [4]
IUPAC Name 1-tert-butyl-4-chlorobenzene [1]

Synthesis: Electrophilic Aromatic Substitution

The most prevalent and industrially significant method for synthesizing 1-tert-Butyl-4-chlorobenzene is the Friedel-Crafts alkylation of chlorobenzen
agent, typically tert-butyl chloride.[6][7][8] This reaction is a classic example of electrophilic aromatic substitution (EAS).

Mechanistic Rationale

The choice of a strong Lewis acid catalyst, such as aluminum chloride (AICIs) or a complex acid like tetrachloroaluminic acid (HAICI4), is critical.[6][9]|
primary function is to abstract the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This potent electrophile then at
chlorobenzene ring.

The regioselectivity of the reaction is governed by the directing effects of the chlorine substituent. Although chlorine is a deactivating group due to its
ortho-, para-directing. The alkylation occurs almost exclusively at the para position due to the substantial steric hindrance imposed by the tert-butyl gr

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1583815?utm_src=pdf-interest
https://www.benchchem.com/product/b1583815?utm_src=pdf-body
https://www.benchchem.com/product/b1583815?utm_src=pdf-body
https://www.benchchem.com/product/b1583815?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/77594
https://webbook.nist.gov/cgi/inchi?ID=C3972563&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/77594
https://webbook.nist.gov/cgi/inchi?ID=C3972563&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H13Cl/c1-10(2%2C3)8-4-6-9(11)7-5-8/h4-7H%2C1-3H3
https://pubchem.ncbi.nlm.nih.gov/compound/77594
https://webbook.nist.gov/cgi/inchi?ID=C3972563&Mask=200
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f649f?context=bbe
https://labproinc.com/products/1-tert-butyl-4-chlorobenzene-25g-b2896-25g
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f649f?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f649f?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f649f?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/77594
https://www.benchchem.com/product/b1583815?utm_src=pdf-body
https://www.benchchem.com/product/b1583815
https://www.quora.com/What-happens-when-chlorobenzene-undergoes-Friese-Crafts-alkylation
https://www.vedantu.com/question-answer/explain-friedelcraft-alkylation-of-chlorobenzene-class-11-chemistry-cbse-6099494b07d8143d8ddff0af
https://www.benchchem.com/product/b1583815
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6198286.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

attack at the ortho positions adjacent to the chlorine atom.[6]
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Caption: Overall reaction for the synthesis of 1-tert-Butyl-4-chlorobenzene.

Detailed Synthetic Protocol

This protocol describes a laboratory-scale synthesis based on the Friedel-Crafts alkylation of chlorobenzene.
Materials:

e Chlorobenzene

« tert-Butyl chloride

« Anhydrous Aluminum Chloride (AICIs)
« Anhydrous Dichloromethane (DCM)

¢ Ice water

» Saturated sodium bicarbonate solution
» Brine (saturated NaCl solution)

« Anhydrous sodium sulfate (Na2SOa4)
Procedure:

* Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a ¢
evolved HCI gas).

« In the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or arg

o Cool the suspension to 0 °C using an ice bath.
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« Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
« Add the solution from the dropping funnel to the stirred AICIs suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.

« After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction prot
« Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water with vigorous stirring.

« Transfer the mixture to a separatory funnel. Separate the organic layer.

« Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

« Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

o Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-tert-Butyl-4-chlorobenzene.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-tert-Butyl-4-chlorobenzene is dictated by the interplay of its two substituents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is moderately deactivated towards further electrophilic attack compared to benzene. The electron-donating tert-butyl group activate
electron-withdrawing chlorine deactivates it. The net effect is a slightly deactivated ring. Any subsequent electrophilic substitution will be directed to tk
the tert-butyl group (positions 2 and 6), but steric hindrance from the bulky group makes these positions less accessible.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 1-tert-Butyl-4-chlorobenzene is highly unreactive towards nucleophilic aromatic substitution.[6] For an SNAr reaction to procee
aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group.[6]
presence of the electron-donating tert-butyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate requi
such substitutions energetically unfavorable.[6]
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Caption: Reactivity profile of 1-tert-Butyl-4-chlorobenzene.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 1-tert-Butyl-4-chlorobenzene rely on a combination of spectroscopic and chromatographic tec

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[6]
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* 1H NMR: The proton NMR spectrum is highly characteristic due to the molecule's C2 symmetry.
o Aromatic Region: An AA'BB' system, which often simplifies to two distinct doublets, is observed for the four aromatic protons.[6]

o Aliphatic Region: A sharp singlet is observed around 1.3 ppm, which integrates to nine protons, corresponding to the three equivalent methyl gro
moiety.[11]

e 13C NMR: The proton-decoupled 13C NMR spectrum provides further structural confirmation.

o Aromatic Region: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and on
group).[6]

o Aliphatic Region: Two signals are observed for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbc

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound.[6]

« Molecular lon (M*): The mass spectrum displays two molecular ion peaks at m/z 168 and 170. This characteristic M+ and M+2 pattern, with an inte
approximately 3:1, is definitive for a molecule containing a single chlorine atom, arising from the natural abundance of the 3°Cl and 37Cl isotopes.[6

« Fragmentation: A primary fragmentation pathway is the loss of a methyl radical (*CHs) from the tert-butyl group to form a stable benzylic cation, res
peak at [M-15]* (m/z 153 and 155).[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized batches.

Table 2: Typical HPLC Conditions for Purity Analysis

Parameter Value

HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 um)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 220 nm

Injection Volume 10 uL

This protocol is a representative example and may require optimization.[6]

digraph "Analytical Workflow" {

graph [rankdir="TB"];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize
edge [fontname="Arial", fontsize=11l, color="#5F6368"1];

// Stages

start [label="Synthesized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

gcms [label="GC-MS Analysis"];

hplc [label="HPLC Analysis"];

nmr [label="NMR Spectroscopy\n(*H and *3C)"1;

data analysis [label="Data Integration\n& Purity Calculation", shape=parallelogram, fillcolor="#FBBCO5", font
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final [label="Verified Compound\n(Structure & Purity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFF
// Workflow

start -> {gcms, hplc, nmr} [arrowhead=vee];

gcms -> data analysis [label="ID & Fragmentation"];

hplc -> data analysis [label="Purity (%)"];

nmr -> data_analysis [label="Structural Confirmation"];
data analysis -> final;

}

Caption: Workflow for the analytical characterization of 1-tert-Butyl-4-chlorobenzene.
Safety and Handling
1-tert-Butyl-4-chlorobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
» Hazards:
o Harmful if swallowed.[1]
o Causes skin irritation and serious eye damage.[1]
o Classified as a flammable liquid and vapor.[12][13]
« Handling:
o Handle in a well-ventilated area or a fume hood.[12]
o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]
o Keep away from heat, sparks, open flames, and other sources of ignition.[12][13]
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-tert-Butyl-4-chlorobenzene is a compound with well-defined chemical properties that make it a useful intermediate in synthetic chemistry. Its syntt
achieved through Friedel-Crafts alkylation, a reaction whose outcome is predictably controlled by steric and electronic factors. While relatively inert to
substitution at the chlorine position, its aromatic ring can undergo further electrophilic substitution. A thorough understanding of its spectroscopic sign
chromatographic behavior is essential for its proper identification and quality control in research and development settings.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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